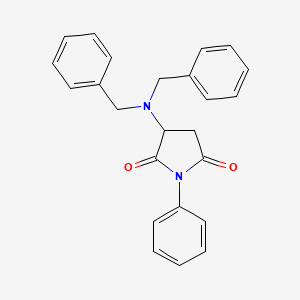![molecular formula C15H27ClN2O2 B5024021 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-morpholinyl)acetamide hydrochloride](/img/structure/B5024021.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(4-morpholinyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate processes designed to yield targeted chemical structures with specific biological activities. For instance, a study on the synthesis of σ1 receptor ligands reported the design, preparation, and in vitro binding evaluation of compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, which showed high σ1 receptor affinity and selectivity. This demonstrates the methodologies applicable to synthesizing compounds with morpholine components and their potential biological implications (Navarrete-Vázquez et al., 2016).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to elucidate the arrangement of atoms within a compound. The crystal structure determination of related compounds can reveal important information about the conformation and stereochemistry, which is crucial for understanding the chemical behavior and interaction with biological targets. For example, studies on bicyclic lactams from carbamoylated chloroenamines have established the cis-anellation of the pyrrolidone system and the exo-position of the morpholino moiety, highlighting the significance of molecular structure in chemical reactivity and biological activity (Vilsmaier et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can lead to a variety of products with diverse properties. For instance, the synthesis and reaction of N-[morpholin-4-yl(phenyl)methyl]acetamide as a corrosion inhibitor for mild steel in hydrochloric acid medium demonstrate the chemical versatility of morpholine derivatives and their potential applications in industrial settings (Nasser & Sathiq, 2016).
properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-11(14-9-12-2-3-13(14)8-12)16-15(18)10-17-4-6-19-7-5-17;/h11-14H,2-10H2,1H3,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEIRFRDHMWKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5023949.png)
![N-(3-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5023954.png)
![4-{5-[4-(4-bromobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5023956.png)
![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5023961.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5023965.png)
![2-[(3-methoxyphenoxy)methyl]-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5023968.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5023975.png)

![5-acetyl-2-[(3-methoxybenzyl)thio]-6-methyl-4-(2-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5023991.png)
![1-(4-ethylphenyl)-5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023996.png)
![4-{[(4-tert-butylphenyl)sulfonyl]amino}-N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B5024003.png)

![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B5024025.png)